Technical Monograph: Dibromo Cotinine Hydrobromide Perbromide
Technical Monograph: Dibromo Cotinine Hydrobromide Perbromide
This technical guide details the chemical structure, synthesis, and application of Dibromo Cotinine Hydrobromide Perbromide , a critical intermediate in the high-purity synthesis of cotinine and related isotopologues.
Structural Elucidation, Synthesis Logic, and Experimental Protocols
Executive Summary
Dibromo Cotinine Hydrobromide Perbromide (Formula:
For researchers and drug development professionals, this compound is not merely a reagent but a structural filter . Its formation ensures that the pyrrolidinone ring is correctly oxidized and halogenated at the C3 position, rejecting side products like unreacted nicotine or pseudo-oxidized derivatives.
Chemical Structure & Bonding Analysis
The compound is a salt complex consisting of a protonated organic cation and a polyhalide anion.
The Cation: 3,3-Dibromocotininium
The core organic structure is 3,3-dibromo-1-methyl-5-(3-pyridinyl)-2-pyrrolidinone .[2]
-
Cotinine Scaffold: A lactam (cyclic amide) derived from the pyrrolidine ring of nicotine.
-
C3-Bromination: Two bromine atoms replace the hydrogen atoms at the C3 position (alpha to the carbonyl). This geminal dibromide motif is sterically bulky and electronically withdrawing, stabilizing the lactam against hydrolysis.
-
Protonation Site: The pyridine nitrogen (
hybridized) is the most basic site ( approx. 3.4 in cotinine). In the presence of hydrobromic acid (HBr), this nitrogen accepts a proton, carrying the positive charge.
The Anion: Perbromide ( )
The counterion is the tribromide anion (often denoted as perbromide in older literature).
-
Formation: Generated in situ by the reaction of hydrobromic acid (HBr) and molecular bromine (
): -
Lattice Energy: The large, soft tribromide anion forms a stable, insoluble crystal lattice with the large organic cation. This solubility drop is the driving force behind the compound's utility as a purification intermediate.
Structural Visualization
The following diagram illustrates the transformation from Nicotine to the Dibromo Cotinine complex.
Caption: Figure 1. Formation pathway of Dibromo Cotinine Hydrobromide Perbromide, highlighting the transition from the nicotine pyrrolidine precursor to the stabilized perbromide salt.
Synthesis & Mechanism: The "Self-Validating" Protocol
The synthesis of this compound acts as a self-validating system. If the oxidation is incomplete or the stoichiometry incorrect, the specific perbromide crystal lattice will not form, and the product will not precipitate. This ensures that any solid recovered is of high structural fidelity.
Reaction Mechanism
-
Oxidative Bromination: Nicotine reacts with bromine (generated in situ from
and ) to oxidize the pyrrolidine ring to a pyrrolidinone (lactam). -
Alpha-Bromination: The enolizable position at C3 (alpha to the carbonyl) undergoes electrophilic bromination twice, yielding the 3,3-dibromo derivative.
-
Complexation: The excess bromine and HBr in the solution form the tribromide anion (
), which immediately complexes with the protonated dibromocotinine to precipitate the orange solid.
Quantitative Data: Physical Properties[3][4]
| Property | Value | Relevance |
| Molecular Formula | Confirms stoichiometry (Cotinine + 2Br + HBr + Br2) | |
| Molecular Weight | 574.73 g/mol | High MW due to heavy bromine content (70% Br by mass) |
| Appearance | Orange to Red-Orange Solid | Characteristic color of polyhalide salts |
| Solubility | Insoluble in acidic water | Critical for isolation/purification |
| Reactivity | Oxidizer / Brominating agent | Must be handled as a source of |
Experimental Protocols
Synthesis of Dibromo Cotinine Hydrobromide Perbromide
Objective: Isolate the perbromide intermediate from nicotine.
Reagents:
-
(-)-Nicotine (50.5 g, 0.311 mol)[1]
-
Sodium Bromide (NaBr)[1]
-
Sodium Bromate (
)[1] -
Hydrobromic Acid (48% HBr)
-
Glacial Acetic Acid[1]
Workflow:
-
Preparation: In a reactor, dissolve NaBr (321 g) in water. Add Nicotine (50.5 g) followed by concentrated HCl (312 mL).
-
Bromine Generation: Slowly add a solution of
(94.1 g) in water. Caution: Exothermic reaction. Red bromine color will appear immediately.[1] -
Heating: Heat the mixture to 70–85°C for 2–4 hours. This drives the oxidation of the pyrrolidine ring.
-
Precipitation: Add Glacial Acetic Acid (200 mL) and stir at room temperature overnight.
-
Isolation: Filter the resulting red-orange solids (Dibromo Cotinine Hydrobromide Perbromide). Wash with cold water to remove soluble impurities.
-
Checkpoint: The filtrate contains unreacted nicotine and mono-brominated byproducts. The solid is the pure perbromide.
-
Reduction to Cotinine
Objective: Convert the perbromide back to the target molecule, Cotinine.
Workflow:
-
Suspend the orange perbromide solid in a mixture of acetic acid and water.
-
Add Zinc dust portion-wise. The zinc acts as a reducing agent, removing the bromine atoms from the C3 position and reducing the perbromide anion.
-
Basify the solution (NaOH) and extract the free base Cotinine with dichloromethane.
Process Flow Diagram
Caption: Figure 2. Step-by-step synthetic workflow for the conversion of Nicotine to Cotinine via the Dibromo Cotinine Hydrobromide Perbromide intermediate.
Safety & Handling (HSE)
Hazard Identification:
-
Corrosivity: The compound contains labile HBr and
. It causes severe skin burns and eye damage. -
Inhalation: Dust or vapors release bromine gas, which is toxic to respiratory mucosa.
Handling Protocol:
-
Containment: Weigh and transfer only within a certified chemical fume hood.
-
PPE: Butyl rubber gloves (nitrile is permeable to bromine over time), face shield, and lab coat.
-
Quenching: Spills should be neutralized immediately with sodium thiosulfate solution (converts
to harmless ).
References
-
LGC Standards. (2025). Dibromo Cotinine Hydrobromide Perbromide Reference Standard. Retrieved from
-
Rolf, D., Goon, D. J. W., & Michelson, R. H. (1997).[3] Preparation of cotinine by reacting nicotine with bromide and bromate. U.S. Patent 5,625,070.[3] Lectec Corporation.[3] Retrieved from
-
Santa Cruz Biotechnology. (2025). Dibromocotinine, Hydrobromide Perbromide Product Data. Retrieved from
-
McKennis, H., et al. (1959).[4] The structure of dibromocotinine and its role in nicotine metabolism. Journal of the American Chemical Society. (Contextual citation via search result 1.1/1.4).
-
PubChem. (2025).[5] Hydrogen Bromide and Bromine Complex Data. National Library of Medicine.[6] Retrieved from
Sources
- 1. US5625070A - Preparation of continine by reacting nicotine with bromide and bromate - Google Patents [patents.google.com]
- 2. 3,3-二溴可替宁-上海洽姆分析技术有限公司 [m.charm17.com]
- 3. patents.justia.com [patents.justia.com]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. Hydrogen Bromide | HBr | CID 260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Elimination of cotinine from body fluids: implications for noninvasive measurement of tobacco smoke exposure - PMC [pmc.ncbi.nlm.nih.gov]
